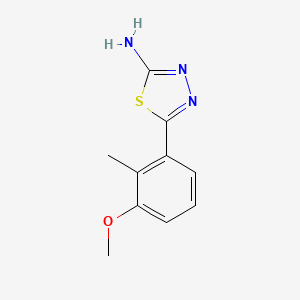
6-Bromo-4-hydroxy-8-nitrocoumarin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromo-4-hydroxy-8-nitrocoumarin is a derivative of coumarin, a class of compounds known for their diverse biological activities and applications in various fields
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-4-hydroxy-8-nitrocoumarin typically involves the nitration of 4-hydroxycoumarin followed by bromination. The nitration process can be carried out using concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group at the 8-position . The bromination step involves the use of bromine or a brominating agent to introduce the bromine atom at the 6-position .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Green chemistry approaches, such as ultrasound-assisted synthesis, can also be employed to reduce the environmental impact of the production process .
Análisis De Reacciones Químicas
Types of Reactions
6-Bromo-4-hydroxy-8-nitrocoumarin undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can replace the bromine atom under suitable conditions.
Major Products Formed
Oxidation: Formation of 6-bromo-4-oxo-8-nitrocoumarin.
Reduction: Formation of 6-bromo-4-hydroxy-8-aminocoumarin.
Substitution: Formation of various substituted coumarin derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
6-Bromo-4-hydroxy-8-nitrocoumarin has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 6-Bromo-4-hydroxy-8-nitrocoumarin involves its interaction with various molecular targets and pathways. The compound’s hydroxyl and nitro groups can participate in hydrogen bonding and electrostatic interactions with biological macromolecules, affecting their function. The bromine atom can also enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets .
Comparación Con Compuestos Similares
Similar Compounds
4-Hydroxycoumarin: A precursor to many coumarin derivatives with anticoagulant properties.
6-Bromo-4,7-dimethylcoumarin: Known for its high lipophilicity and potential use in drug delivery.
4-Methyl-7-hydroxy-6-nitrocoumarin: Another nitro-substituted coumarin with distinct biological activities.
Uniqueness
6-Bromo-4-hydroxy-8-nitrocoumarin is unique due to the combination of bromine, hydroxyl, and nitro groups, which confer specific chemical reactivity and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for scientific research and industrial use .
Propiedades
Fórmula molecular |
C9H4BrNO5 |
|---|---|
Peso molecular |
286.04 g/mol |
Nombre IUPAC |
6-bromo-4-hydroxy-8-nitrochromen-2-one |
InChI |
InChI=1S/C9H4BrNO5/c10-4-1-5-7(12)3-8(13)16-9(5)6(2-4)11(14)15/h1-3,12H |
Clave InChI |
PTRLDSARIFPJFI-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C2=C1C(=CC(=O)O2)O)[N+](=O)[O-])Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5,8-Dichloro-6-methylimidazo[1,2-a]pyrazine--5-bromo-8-chloro-6-methylimidazo[1,2-a]pyrazine](/img/structure/B13705411.png)


![2-Chloro-4-(methylthio)thieno[3,2-d]pyrimidine-6-carbaldehyde](/img/structure/B13705443.png)

![N-[6-(Hydroxyamino)-4,5-dihydropyridin-2(3H)-ylidene]hydroxylamine](/img/structure/B13705451.png)


![4-Chlorofuro[2,3-b]pyridine-2-carbonitrile](/img/structure/B13705459.png)


![3-Chloro-6-[2-[phenyl(2-pyridyl)methylene]hydrazino]pyridazine](/img/structure/B13705480.png)
![4-Amino-2-[2-(trifluoromethyl)phenoxy]pyrimidine](/img/structure/B13705482.png)

